Atrp carbonitrile

Description

ATRP is a controlled radical polymerization (CRP) technique that enables precise synthesis of polymers with tailored molecular weights, architectures, and functionalities. It operates via a reversible halogen exchange mechanism mediated by redox-active transition metal complexes (e.g., Cu or Fe). The equilibrium between active radicals and dormant species ensures controlled chain growth, low polydispersity (Đ < 1.5), and compatibility with diverse monomers like acrylates, methacrylates, styrenes, and acrylonitrile (a nitrile-containing monomer) . Key advancements include:

- Catalyst Efficiency: Modern ATRP systems (e.g., ARGET, ICAR) use as low as 1–100 ppm Cu catalysts, reducing metal contamination .

- Versatility: Applicable in bulk, solution, aqueous, and dispersed media (e.g., miniemulsion) .

- Stimuli-Responsive Control: External triggers like light, electricity, or ultrasound (US) enable spatiotemporal regulation .

Properties

CAS No. |

88287-77-8 |

|---|---|

Molecular Formula |

C30H30N4O4 |

Molecular Weight |

510.6 g/mol |

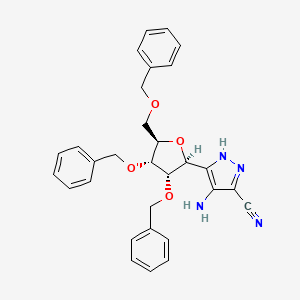

IUPAC Name |

4-amino-5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-1H-pyrazole-3-carbonitrile |

InChI |

InChI=1S/C30H30N4O4/c31-16-24-26(32)27(34-33-24)29-30(37-19-23-14-8-3-9-15-23)28(36-18-22-12-6-2-7-13-22)25(38-29)20-35-17-21-10-4-1-5-11-21/h1-15,25,28-30H,17-20,32H2,(H,33,34)/t25-,28-,29+,30-/m1/s1 |

InChI Key |

HUBWHNUTIGYFNI-VFKOLLTISA-N |

SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C(C(=NN3)C#N)N)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=C(C(=NN3)C#N)N)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C(C(=NN3)C#N)N)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Synonyms |

4-amino-3-(2,3,5-tri-O-benzyl-beta-ribofuranosyl)-5-pyrazole carbonitrile ATRP carbonitrile |

Origin of Product |

United States |

Chemical Reactions Analysis

Mechanism of ATRP

The ATRP process involves several key steps:

-

Initiation : An alkyl halide (initiator) reacts with a transition metal complex (often copper-based) to generate a radical species.

-

Propagation : The radical reacts with monomer units, leading to the growth of polymer chains.

-

Deactivation : The active radical can revert to a dormant state through a reversible reaction with the metal complex, allowing for control over molecular weight and distribution.

This mechanism allows for a dynamic equilibrium between active and dormant species, which is essential for achieving well-defined polymers.

Reaction Conditions and Catalysts

The choice of catalyst and reaction conditions significantly influences the efficiency and control of the ATRP process. For instance, copper(I) bromide is commonly employed as a catalyst in conjunction with ligands such as Me6TREN or TPMA. The concentration of these components can affect the rate of polymerization and the molecular weight of the resulting polymers.

Polymerization Studies

Recent studies have demonstrated that ATRP using atrp carbonitrile can yield well-defined polymers under various conditions:

-

Temperature Effects : Higher temperatures can accelerate degradation processes, particularly ester cleavage, which may lead to changes in molecular weight distribution due to the formation of by-products like triazolium salts from bromine terminal chain ends .

-

Kinetic Analysis : Kinetic studies reveal that the polymerization rate is influenced by the concentration ratios of catalysts and initiators. For example, increasing the ratio of copper(II) to copper(I) can enhance control over the polymerization process, leading to lower dispersity in molecular weights .

Characterization Techniques

To analyze the products formed via ATRP with this compound, various characterization techniques are employed:

-

Size-Exclusion Chromatography (SEC) : Used to determine molecular weight distributions.

-

Nuclear Magnetic Resonance (NMR) : Provides insights into chemical structure and composition.

-

Mass Spectrometry : Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) help identify molecular weights and confirm product structures.

Reaction Parameters for ATRP Using this compound

| Entry | Monomer | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl Acrylate | CuBr/Me6TREN | 25 | 6 | 94 | 7800 | 1.14 |

| 2 | Ethyl Methacrylate | CuBr/TPMA | 30 | 4 | 90 | 7750 | 1.12 |

| 3 | Styrene | CuBr/TPMA | 50 | 5 | 85 | 9400 | 1.16 |

Kinetic Parameters in ATRP

| Parameter | Value |

|---|---|

| Rate constant () | |

| Activation energy | Low |

| Average degree of polymerization () | Up to 1600 |

Comparison with Similar Compounds

Key Findings :

- RAFT offers metal-free synthesis but struggles with acidic monomers. ATRP excels in aqueous systems but requires post-polymerization catalyst removal .

- ICAR ATRP produces larger nanoparticles (~200 nm) compared to RAFT (~50 nm) in dispersion polymerization .

Comparison with Nitroxide-Mediated Polymerization (NMP)

Key Findings :

- NMP is thermally demanding and less versatile for functional monomers. ATRP’s lower temperature range and catalyst tunability enable complex architectures like molecular brushes .

Comparison of ATRP Variants

Key Findings :

- PhotoATRP enables on-demand polymerization control but is less effective in opaque media. ICAR and ARGET reduce catalyst loadings but introduce complexity .

Catalyst Systems: Copper vs. Iron

| Catalyst | Efficiency | Environmental Impact | Applications | References |

|---|---|---|---|---|

| Cu | High | Moderate toxicity | General-purpose polymers, bioconjugates | |

| Fe | Moderate | Low toxicity | Eco-friendly materials, biomedical |

Key Findings :

Solvent and Environmental Considerations

Q & A

Q. What are the fundamental mechanistic steps in ATRP carbonitrile polymerization, and how do they influence polymer architecture?

this compound relies on a reversible redox cycle involving a transition-metal catalyst (e.g., Cu-based complexes) to mediate radical propagation. The mechanism includes initiation, propagation, deactivation, and reactivation steps. Key factors include the equilibrium between active and dormant species, which governs molecular weight control and dispersity. Initiators (e.g., alkyl halides) must have appropriate leaving groups to ensure efficient activation. Experimental validation involves monitoring conversion rates via NMR or GPC and correlating them with catalyst/initiator ratios .

Q. How do researchers select suitable initiators and catalysts for this compound systems?

- Initiators : Alkyl halides (e.g., ethyl α-bromoisobutyrate) are common due to their stability and efficient initiation. The leaving group’s reactivity (Br > Cl) impacts polymerization rates.

- Catalysts : Cu(I)/ligand complexes (e.g., CuBr/dNbpy) are standard, but recent advances use ppm-level catalysts in AGET/ARGET systems to reduce metal contamination. Ligand choice (e.g., bipyridine vs. PMDETA) affects catalyst activity and solubility in aqueous/organic media .

- Methodology : Pilot trials comparing initiator efficiency (e.g., conversion vs. time) and catalyst recyclability are critical .

Q. What experimental setups are optimal for this compound in emulsion systems?

Emulsion ATRP requires surfactants (e.g., Brij 98) to stabilize droplets and maintain controlled polymerization. A two-step procedure (pre-emulsification followed by polymerization) outperforms single-step methods by preserving livingness (lower PDI, controlled molecular weights). Key parameters include stirring rate, temperature (60–90°C), and reducing agent (ascorbic acid) concentration .

Advanced Research Questions

Q. How can kinetic modeling resolve discrepancies between predicted and experimental molecular weight distributions in this compound?

Hybrid Monte Carlo or deterministic models simulate chain growth and termination events. Discrepancies often arise from unaccounted side reactions (e.g., chain transfer) or inaccurate rate constants. Researchers should:

- Validate models using literature data for similar monomers (e.g., acrylonitrile).

- Incorporate experimental variables (e.g., oxygen inhibition, temperature fluctuations) into simulations.

- Adjust activation/deactivation equilibrium constants (KATRP) via electrochemical measurements or ESR spectroscopy .

Q. What strategies mitigate oxygen interference in electrochemically mediated ATRP (eATRP) carbonitrile systems?

Oxygen scavengers (e.g., glucose oxidase) or inert atmospheres (N2/Ar) are traditional approaches. Advanced methods include:

Q. How do multi-factor interactions (e.g., temperature, surfactant ratio) impact this compound in stirred-tank reactors?

Factorial design (e.g., 2<sup>5-1</sup> fractional factorial) identifies dominant factors. For example:

Q. What methodologies address contradictions in reported catalytic efficiencies of Cu-based systems across solvents?

Contradictions often stem from solvent polarity affecting catalyst solubility and radical stability. Researchers should:

- Conduct solvent screening (water, DMF, toluene) with fixed catalyst/initiator ratios.

- Use cyclic voltammetry to measure redox potentials and correlate with polymerization rates.

- Compare chain-end fidelity via MALDI-TOF to assess termination vs. propagation dominance .

Methodological Resources

Q. How to design a reproducible this compound protocol for novel monomers?

- Pilot experiments : Test monomer purity (HPLC), solubility, and radical stability via small-scale (<10 mL) reactions.

- Characterization : Use GPC for molecular weight, <sup>1</sup>H NMR for conversion, and SECCM for surface-initiated polymerization.

- Documentation : Adhere to IMRAD structure with detailed methods (catalyst/initiator sourcing, reaction conditions) to ensure reproducibility .

Q. What statistical approaches validate the significance of this compound experimental results?

- Descriptive statistics : Mean conversion ± SD across triplicate trials.

- Inferential tests : Paired T-tests for pre/post-intervention data (e.g., truancy studies, though adapted for polymerization yields).

- Model validation : R<sup>2</sup> values for input-output models (e.g., conversion vs. temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.